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Compound of Interest

Triphenylsulfonium
Compound Name:
hexafluoroantimonate

Cat. No. B15129288

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of triphenylsulfonium hexafluoroantimonate as a photoacid generator (PAG) in
photolithography. This document is intended for researchers and professionals in fields
requiring high-resolution patterning, such as microelectronics fabrication and drug delivery
system development.

Introduction

Triphenylsulfonium hexafluoroantimonate ((CsHs)sS*SbFe™) is a widely utilized onium salt
photoacid generator in chemically amplified photoresists. Upon exposure to deep ultraviolet
(DUV) radiation, it undergoes efficient photolysis to generate a strong Brgnsted acid (HSbFe).
This photogenerated acid then catalytically induces chemical transformations in the
surrounding polymer matrix during a subsequent post-exposure bake (PEB) step, leading to a
change in the polymer's solubility. This catalytic process provides high sensitivity, making it
suitable for high-resolution lithographic applications.

Physicochemical Properties and Solubility
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Triphenylsulfonium hexafluoroantimonate is a white to slightly yellow crystalline powder.

While specific quantitative solubility data is not readily available in public literature, it is known

to be soluble in a range of common organic solvents used in photolithography.

Table 1: Solubility and Recommended Solvents

Common
Solvent Name o
Abbreviation

Typical
Solubility Concentration in
Characteristics Photoresist

Formulation

Propylene glycol
Py i PGMEA
methyl ether acetate

Commonly used as a
primary solvent for
photoresist
formulations due to its
- 1 - 10 wt% of total

good solubility for )

] solids
resin, PAG, and other
additives, and its
moderate evaporation

rate.

Cyclopentanone CPO

A good solvent for
many polymers and
photoresist
components, often
) o As a co-solvent
used in combination
with other solvents to
optimize viscosity and

coating properties.

gamma-Butyrolactone  GBL

A polar aprotic solvent
with high boiling point,
used to dissolve a
wide range of As a co-solvent
polymers and can be

a component of the

solvent system.[1][2]
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Photochemical Reaction Mechanism

The primary function of triphenylsulfonium hexafluoroantimonate in a chemically amplified
resist is to generate a strong acid upon exposure to UV radiation. The generally accepted
mechanism is as follows:

o Photoexcitation: The triphenylsulfonium cation absorbs a photon, leading to an electronically
excited state.

o Homolytic Cleavage: The excited cation undergoes homolytic cleavage of a carbon-sulfur
bond, generating a diphenyl sulfide radical cation and a phenyl radical.

o Hydrogen Abstraction: The radical species can abstract hydrogen atoms from the
surrounding polymer matrix or solvent molecules.

o Proton Generation: Subsequent reactions lead to the formation of a proton (H*), which then
combines with the hexafluoroantimonate anion (SbFe~) to form the superacid HSbFe.

This photogenerated acid is the catalyst for the subsequent deprotection or cross-linking
reactions in the photoresist polymer.

Polymer/Solvent (RH) Polymer/Solvent Radical (R+)

Excited State
((CoHs)3S*)*

Triphenylsulfonium Cation
((CeHs)sS+)

D'phe”{' S"]‘g':ﬁ EZﬂ.'E;';‘.' (etitn +RH, + SbFs Strong Acid (HSbFs)
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Caption: Photoacid generation from triphenylsulfonium hexafluoroantimonate.

Experimental Protocols

The following protocols provide a general guideline for the preparation and processing of a
chemically amplified photoresist using triphenylsulfonium hexafluoroantimonate. The exact
parameters may need to be optimized based on the specific polymer, substrate, and desired

feature size.
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Materials and Equipment

e Photoacid Generator: Triphenylsulfonium hexafluoroantimonate

» Resin: A chemically amplified resist polymer (e.g., poly(hydroxystyrene)-based polymer with
protecting groups)

e Solvent: Propylene glycol methyl ether acetate (PGMEA) or a mixture with other suitable
solvents (e.g., cyclopentanone, gamma-butyrolactone)

o Substrate: Silicon wafer or other appropriate substrate
e Equipment:

o Analytical balance

o Magnetic stirrer and stir bar

o Amber glass bottles

o Syringe filters (0.2 um pore size)

o Spin coater

o Hot plate

o UV exposure tool (e.g., mask aligner)

o Developer solution (e.g., 0.26 N tetramethylammonium hydroxide (TMAH) in water)

o Deionized (DI) water

o Nitrogen gas gun

Protocol for Photoresist Formulation

This protocol is based on a typical formulation with a total solids content of 5-10 wt%.[3]
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e Preparation of the Solvent System: If using a solvent mixture, prepare the desired blend by
volume or weight. For example, a 70:30 (w/w) mixture of PGMEA and cyclopentanone.

e Dissolving the Resin: In an amber glass bottle, add the desired amount of the photoresist
polymer to the solvent. For example, to prepare a 10 wt% solution, add 1 g of polymer to 9 g
of solvent.

 Stirring: Place a magnetic stir bar in the bottle and seal it. Stir the solution at room
temperature until the polymer is completely dissolved. This may take several hours.

e Adding the PAG: Weigh the desired amount of triphenylsulfonium hexafluoroantimonate.
A typical loading is 1-5 wt% relative to the polymer weight. For the example above, this
would be 10-50 mg. Add the PAG to the dissolved polymer solution.

o Continued Stirring: Continue stirring the solution until the PAG is fully dissolved.

« Filtration: Filter the final photoresist solution through a 0.2 um syringe filter to remove any
particulate matter.

o Storage: Store the filtered photoresist solution in a sealed amber glass bottle at room
temperature, protected from light.

Table 2: Example Photoresist Formulation

Weight Percent (of  Weight Percent (of

Component Weight

s ght () total) solids)
Photoresist Polymer 1.00 9.9% 95.2%
Triphenylsulfonium

) 0.05 0.5% 4.8%

hexafluoroantimonate
PGMEA 9.00 89.6%
Total 10.05 100% 100%

Protocol for Photolithographic Processing

The following is a general workflow for patterning a substrate using the prepared photoresist.
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Substrate Preparation

Dehydration Bake
(e.g., 150°C for 5 min)
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'
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'
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'
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Caption: General workflow for photolithographic processing.
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e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure (e.g., piranha clean or RCA
clean for silicon wafers).

o Perform a dehydration bake on a hotplate at 150°C for 5 minutes to remove any adsorbed
moisture from the substrate surface.[4]

o Allow the substrate to cool to room temperature.
e Spin Coating:
o Place the substrate on the spin coater chuck and ensure it is centered.
o Dispense a small puddle of the photoresist solution onto the center of the substrate.

o Spin the substrate at a pre-determined speed (e.g., 3000 rpm) for a set time (e.g., 30
seconds) to achieve the desired film thickness.[5][6] The final thickness is dependent on
the resist viscosity and spin speed.

e Soft Bake:
o Carefully transfer the coated substrate to a hotplate.

o Bake at a temperature between 90°C and 110°C for 60 to 90 seconds to remove the bulk
of the solvent from the photoresist film.[4][7]

e Exposure:
o Place the substrate in the UV exposure tool.
o Place the photomask over the photoresist-coated substrate.

o Expose the substrate to UV radiation of the appropriate wavelength (e.g., 248 nm for KrF
excimer laser) and dose. The optimal dose will depend on the resist sensitivity and desired
feature size.

» Post-Exposure Bake (PEB):
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o Transfer the exposed substrate to a hotplate.

o Bake at a temperature typically between 90°C and 120°C for 60 to 90 seconds. This step
drives the acid-catalyzed reaction.

o Development:

o Immerse the substrate in the developer solution (e.g., 0.26 N TMAH) for a specified time
(e.g., 60 seconds) with gentle agitation.[7]

o The exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) regions
will be removed by the developer.

e Rinse and Dry:
o Rinse the developed substrate thoroughly with DI water.
o Dry the substrate using a gentle stream of nitrogen gas.

Safety Precautions

Triphenylsulfonium hexafluoroantimonate is a hazardous chemical and should be handled
with appropriate safety precautions.

o Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant
gloves, and a lab coat when handling this compound.

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.

» Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty
of water.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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